molecular formula C13H25NO3 B14535270 Methyl 4-(octylamino)-4-oxobutanoate CAS No. 62417-23-6

Methyl 4-(octylamino)-4-oxobutanoate

Cat. No.: B14535270
CAS No.: 62417-23-6
M. Wt: 243.34 g/mol
InChI Key: GWNNBVJEIYJESQ-UHFFFAOYSA-N
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Description

Methyl 4-(octylamino)-4-oxobutanoate is a methyl ester derivative of 4-oxobutanoic acid, featuring an octylamino (-NH-C₈H₁₇) substituent at the 4-position. The octylamino group likely enhances lipophilicity compared to shorter-chain or aromatic substituents, influencing solubility and biological interactions. Such compounds are often intermediates in pharmaceutical or polymer synthesis, where substituent diversity modulates reactivity and application .

Properties

CAS No.

62417-23-6

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

methyl 4-(octylamino)-4-oxobutanoate

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-11-14-12(15)9-10-13(16)17-2/h3-11H2,1-2H3,(H,14,15)

InChI Key

GWNNBVJEIYJESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(octylamino)-4-oxobutanoate typically involves the reaction of 4-aminobutanoic acid with octylamine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include thionyl chloride or dicyclohexylcarbodiimide (DCC) as the esterification agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(octylamino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 4-(octylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(octylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations

Synthetic Methods: Suzuki Coupling: Used for biphenyl derivatives (e.g., chloro- and fluoro-biphenyl analogs), yielding ~77–82% . Nucleophilic Substitution: Employed for indoline and azepane-sulfonyl derivatives, often requiring catalysts like PdCl₂ or DMAP . Esterification/Transesterification: Methyl 4-chloro-4-oxobutanoate (CAS 1490-25-1) is a common precursor, reacting with amines or alcohols to form target esters .

Physicochemical Properties: Lipophilicity: Bromothiophen-2-yl and azepane-sulfonyl analogs exhibit higher logP values (2.73 and 1.94, respectively), suggesting greater membrane permeability compared to polar hydroxyethylamino derivatives . Purity and Stability: Indoline derivatives achieve ≥95% purity via chromatography, while fluorophenyl analogs remain stable at room temperature .

Polymer Science: Bis(2-hydroxyethyl)amino derivatives act as branching agents in biodegradable PBAT copolymers, enhancing material properties .

Critical Analysis of Structural Modifications

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro- and fluoro-biphenyl substituents (electron-withdrawing) may enhance stability and reactivity in electrophilic reactions compared to the electron-donating octylamino group .
  • Alkyl Chain Length: The octylamino group’s long hydrophobic chain likely increases logP significantly versus shorter chains (e.g., methyl or ethyl esters), impacting bioavailability and solubility .
  • Heterocyclic vs.

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